N-Methyl-N-(propoxymethyl)acetamide
Description
N-Methyl-N-(propoxymethyl)acetamide is a tertiary acetamide derivative characterized by a methyl group and a propoxymethyl group attached to the nitrogen atom. Such compounds are typically synthesized via alkylation or transesterification reactions and find applications in pharmaceuticals, agrochemicals, and materials science.
Properties
CAS No. |
142073-29-8 |
|---|---|
Molecular Formula |
C7H15NO2 |
Molecular Weight |
145.20 g/mol |
IUPAC Name |
N-methyl-N-(propoxymethyl)acetamide |
InChI |
InChI=1S/C7H15NO2/c1-4-5-10-6-8(3)7(2)9/h4-6H2,1-3H3 |
InChI Key |
ZZOLYFIMWLTPEB-UHFFFAOYSA-N |
Canonical SMILES |
CCCOCN(C)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(propoxymethyl)acetamide typically involves the reaction of N-methylacetamide with propylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a base, to facilitate the nucleophilic attack of the nitrogen atom on the epoxide ring, leading to the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, where the reactants are fed into a reactor and the product is continuously removed. This method ensures high efficiency and yield, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-(propoxymethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propoxymethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides (Cl-, Br-) and alkoxides (RO-) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of this compound oxides.
Reduction: Formation of N-Methyl-N-(propoxymethyl)amine.
Substitution: Formation of various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
N-Methyl-N-(propoxymethyl)acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of N-Methyl-N-(propoxymethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Structural Variations
Key structural differences among analogs lie in the substituents on the nitrogen atom, which influence reactivity, solubility, and biological activity:
Propoxymethyl Group Significance : The propoxymethyl group in the target compound likely enhances solubility in organic solvents compared to analogs with aromatic or bulky substituents.
Pharmacological Activity
- Antidiabetic Potential: Analogs like N-methyl-N-[4-[2-acetoxymethyl-1-pyrrolidyl]-2-butynyl]-acetamide show moderate toxicity (LD₅₀ 41 mg/kg, Toxicity Class 2) .
Toxicity Profiles
Target Compound Implications : Propoxymethyl substitution may reduce acute toxicity compared to pyrrolidine/alkyne-containing analogs but requires empirical validation.
Tables for Comparative Analysis
Table 1: Physicochemical Properties
| Compound Name | Molecular Weight | Solubility (Predicted) | Key Application |
|---|---|---|---|
| N-Methyl-N-(propoxymethyl)acetamide | ~159.22 | High in organics | Solvent/Intermediate |
| N-Methyl-N-(trimethoxysilylmethyl)acetamide | 221.34 | Hydrolytically stable | Silicon-based materials |
| N-Methyl-N-(2-propylheptyl)acetamide | 227.36 | Low polarity | Agrochemical solvent |
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